1-[2-(2-chlorophenyl)ethenesulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid
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Overview
Description
1-[(1E)-2-(2-chlorophenyl)ethenesulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-[(1E)-2-(2-chlorophenyl)ethenesulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For example, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol can yield the desired indole derivative . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-[(1E)-2-(2-chlorophenyl)ethenesulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules.
Biology: It has shown potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: The compound’s therapeutic properties are being explored for the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(1E)-2-(2-chlorophenyl)ethenesulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
1-[(1E)-2-(2-chlorophenyl)ethenesulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Properties
Molecular Formula |
C17H14ClNO4S |
---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
1-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-2,3-dihydroindole-2-carboxylic acid |
InChI |
InChI=1S/C17H14ClNO4S/c18-14-7-3-1-5-12(14)9-10-24(22,23)19-15-8-4-2-6-13(15)11-16(19)17(20)21/h1-10,16H,11H2,(H,20,21)/b10-9+ |
InChI Key |
NOFPCBQWNWGTHE-MDZDMXLPSA-N |
Isomeric SMILES |
C1C(N(C2=CC=CC=C21)S(=O)(=O)/C=C/C3=CC=CC=C3Cl)C(=O)O |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)S(=O)(=O)C=CC3=CC=CC=C3Cl)C(=O)O |
Origin of Product |
United States |
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